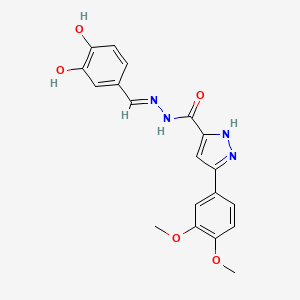![molecular formula C24H19N3 B11665408 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole is a heterocyclic compound that belongs to the imidazo[1,2-A]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]benzimidazole core substituted with an allyl group at the 9th position and a biphenyl group at the 2nd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One efficient method involves the use of biphenyl-4-yl-substituted imidazo[1,2-A]benzimidazole derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein tyrosine phosphatase and activate pathways like AMP-activated protein kinase. These interactions lead to various biological effects, including anti-inflammatory and antiplatelet activities .
Comparison with Similar Compounds
- 2-(Biphenyl-4-yl)imidazo[1,2-A]benzimidazole
- 9-Substituted imidazo[1,2-A]benzimidazole derivatives
Comparison: Compared to other similar compounds, 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole exhibits unique properties due to the presence of the allyl group. This substitution enhances its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19N3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H19N3/c1-2-16-26-22-10-6-7-11-23(22)27-17-21(25-24(26)27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,17H,1,16H2 |
InChI Key |
YGJCDDKFBRKRDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)
![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11665356.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11665388.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B11665393.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11665399.png)
![4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665407.png)
